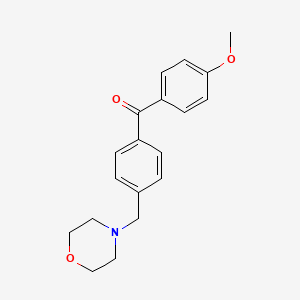

4-Methoxy-4'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO3 . It is a derivative of benzophenone, which is a ubiquitous structure in medicinal chemistry found in several naturally occurring molecules exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of 4-methoxy-4’-methylbenzophenone, a similar compound, was done via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis

The molecular structure of 4-Methoxy-4’-morpholinomethyl benzophenone can be represented by the linear structure formula: CH3OC6H4COC6H5 . The molecular weight of the compound is 311.38 .Applications De Recherche Scientifique

Anti-Proliferative Activity

4-Methoxy-4'-morpholinomethyl benzophenone analogues have been investigated for their anti-proliferative activity against various types of neoplastic cells. These compounds, specifically methyl group-substituted benzophenones, show significant anti-mitogenic activity. This suggests their potential in cancer treatment through mechanisms like cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).

Polymerization Photoinitiators

4-Methoxy-benzophenone derivatives have been studied in the context of polymerization photoinitiators. These compounds can alter the reactivity of polymerization processes when exposed to light irradiation, highlighting their utility in the field of polymer chemistry (Fouassier et al., 1995).

Environmental Applications

In environmental sciences, 4-Methoxy-benzophenone derivatives, such as benzophenone-4, have been targeted for removal from water using novel adsorption methods. This involves using tertiary amine-functionalized crosslinking polymeric resins, demonstrating the compound's significance in environmental cleanup processes (Zhou et al., 2018).

Photoreactive Polymers

Photoreactive polymers containing benzophenone groups, including those derived from 4-Methoxy-benzophenone, have been synthesized for surface modification of biomaterials. These polymers can be used to create highly hydrophilic surfaces, which are valuable in biomedical applications (Lin et al., 2015).

Magnetic Field Effects in Chemical Reactions

The hydrogen abstraction reactions of 4-Methoxy-benzophenone with thiophenol were studied under ultrahigh magnetic fields. This research contributes to understanding magnetic field effects in chemical reactions, which is crucial for the development of new magnetic field-sensitive materials and technologies (Wakasa et al., 1999).

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYBMCXYENKRML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642620 |

Source

|

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-morpholinomethyl benzophenone | |

CAS RN |

898769-72-7 |

Source

|

| Record name | (4-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.